molecular formula C10H17NO2S2 B2382883 {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid CAS No. 852388-91-1

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid

Cat. No.: B2382883
CAS No.: 852388-91-1
M. Wt: 247.37
InChI Key: NCIPUDYBLPRKCW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key structural component in many pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, but the exact interactions of this compound remain to be elucidated .

Pharmacokinetics

The compound’s molecular weight is 247.38 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of piperidine, it may share some of the biological activities associated with other piperidine-based compounds . .

Preparation Methods

The synthesis of {[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid involves several steps. One common synthetic route includes the reaction of 2,6-dimethylpiperidine with carbon disulfide and chloroacetic acid under controlled conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid has several scientific research applications:

Comparison with Similar Compounds

{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and applications in research and industry .

Properties

IUPAC Name

2-(2,6-dimethylpiperidine-1-carbothioyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S2/c1-7-4-3-5-8(2)11(7)10(14)15-6-9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIPUDYBLPRKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=S)SCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839172
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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